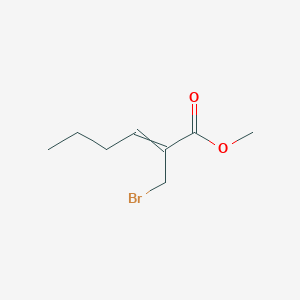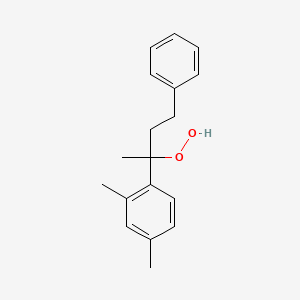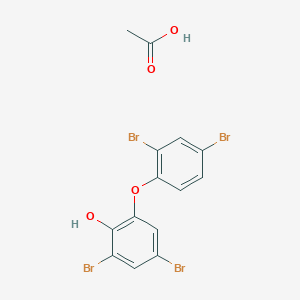![molecular formula C16H20ClPSn B14417612 Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- CAS No. 84678-23-9](/img/structure/B14417612.png)
Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a 2-(chlorodimethylstannyl)ethyl group. This compound is part of a broader class of organophosphorus compounds that are widely studied for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of a Grignard reagent with chlorodiphenylphosphine can yield the desired phosphine compound .
Industrial Production Methods
Industrial production of tertiary phosphines, including phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-, often employs large-scale reactions using similar synthetic routes. The use of organometallic reagents like Grignard reagents or organolithium compounds is common due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve halogenated compounds as electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- can yield phosphine oxides, while substitution reactions can produce various substituted phosphines .
Scientific Research Applications
Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphorus atom donates electron density to the metal, stabilizing the metal center and facilitating various catalytic reactions . The molecular targets and pathways involved depend on the specific application and the metal complex formed.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tertiary phosphines such as triphenylphosphine, diphenylmethylphosphine, and tris(2-methoxyphenyl)phosphine .
Uniqueness
Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl- is unique due to the presence of the 2-(chlorodimethylstannyl)ethyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific catalytic applications where traditional phosphines may not be as effective .
Properties
CAS No. |
84678-23-9 |
|---|---|
Molecular Formula |
C16H20ClPSn |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[chloro(dimethyl)stannyl]ethyl-diphenylphosphane |
InChI |
InChI=1S/C14H14P.2CH3.ClH.Sn/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;;;;/h3-12H,1-2H2;2*1H3;1H;/q;;;;+1/p-1 |
InChI Key |
SPNBOXJHGPBFIK-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(CCP(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


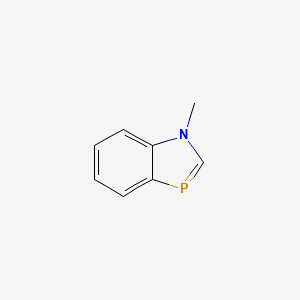
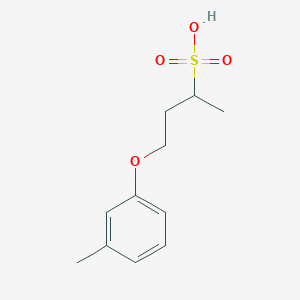
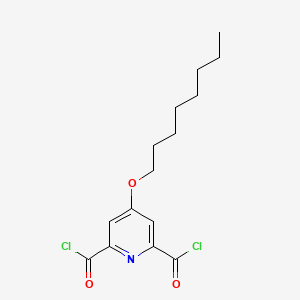
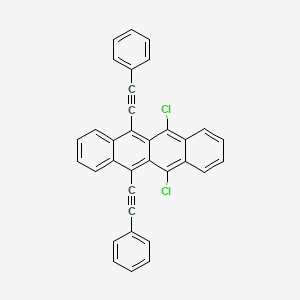
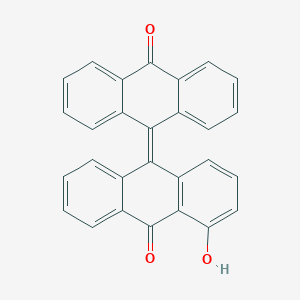

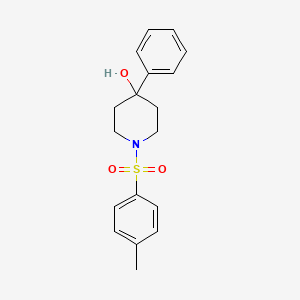
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)

![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
